2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide
CAS No.: 696621-82-6
Cat. No.: VC14890479
Molecular Formula: C15H14N6O
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696621-82-6 |
|---|---|
| Molecular Formula | C15H14N6O |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22) |
| Standard InChI Key | DNVWRNDMDWESSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
2-Phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide has the molecular formula and a molecular weight of 294.31 g/mol . Its IUPAC name, 2-phenyl-N-[(5-pyridin-3-yltetrazol-2-yl)methyl]acetamide, reflects the presence of a phenylacetamide backbone linked to a tetrazole ring substituted with a pyridin-3-yl group . The SMILES notation (C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3) and InChIKey (DNVWRNDMDWESSJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 294.31 g/mol | |
| CAS Registry Number | 696621-82-6 | |
| SMILES | C1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3 | |
| InChIKey | DNVWRNDMDWESSJ-UHFFFAOYSA-N |
Structural Features
The molecule’s tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, while the pyridine moiety introduces aromaticity and potential metal-coordination sites . The acetamide linker bridges these groups, enabling conformational flexibility critical for target binding .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step reactions, beginning with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, followed by functionalization at the 2-position of the tetrazole . A representative protocol includes:
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Tetrazole Ring Formation: Reaction of 3-cyanopyridine with sodium azide and ammonium chloride in dimethylformamide (DMF) yields 5-(pyridin-3-yl)-1H-tetrazole .
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Alkylation: The tetrazole is alkylated with chloroacetamide derivatives under basic conditions to introduce the methylacetamide sidechain .
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Acetylation: Coupling with phenylacetyl chloride completes the assembly of the final structure.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 100°C, 24h | 75% | |
| 2 | N-Alkylation | K₂CO₃, EtOH, reflux | 68% | |
| 3 | Amide coupling | Phenylacetyl chloride, DCM | 82% |
Purification and Characterization
Crude products are purified via recrystallization from ethanol, with structural confirmation achieved through NMR, IR spectroscopy, and high-resolution mass spectrometry . The compound’s melting point is reported between 163–164°C .
Biological Activities and Mechanisms
Antimicrobial Properties
Related compounds demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The pyridine moiety likely disrupts bacterial membrane integrity via cation-π interactions .
Table 3: Hypothesized Biological Activities
Research Applications and Developments
Medicinal Chemistry
The compound’s modular structure positions it as a scaffold for developing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its tetrazole group mimics carboxylic acid bioisosteres, improving metabolic stability in drug candidates.
Materials Science
In non-biological applications, the rigid tetrazole core and aromatic systems suggest utility in metal-organic frameworks (MOFs) or as ligands in catalytic systems.
Future Directions
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Mechanistic Studies: Elucidate the compound’s molecular targets through proteomics and crystallography.
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Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents to optimize potency and selectivity .
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In Vivo Toxicology: Assess pharmacokinetics and toxicity profiles in animal models to advance therapeutic potential.
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